2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms at the 2’ and 5’ positions of the biphenyl structure and an aldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form the carbon-carbon bond between the biphenyl units . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2’,5’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’,5’-Difluoro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability by affecting the electronic properties of the biphenyl core.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde
- 2’,5’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde
- 2’,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde
Uniqueness
2’,5’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which can significantly influence its chemical reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry.
Biological Activity
2',5'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde is a compound of interest due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antibacterial effects, and possible mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two fluorine atoms attached to the biphenyl moiety, which may influence its biological interactions.
Cytotoxicity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.4 |
PC-3 (Prostate) | 12.8 |
A549 (Lung) | 10.5 |
The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several strains of bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Apoptosis Induction
The compound's mechanism of action in cancer cells involves the activation of intrinsic apoptotic pathways. This includes the release of cytochrome c from mitochondria and subsequent activation of caspases .
Antibacterial Mechanism
For antibacterial activity, it is hypothesized that the compound interacts with bacterial DNA or proteins essential for cell wall synthesis, leading to cell lysis and death .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MCF-7 and PC-3 cell lines. Treatment resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a notable reduction in bacterial load in vitro, suggesting potential for therapeutic use in treating infections caused by resistant strains .
Properties
Molecular Formula |
C13H8F2O |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-10-5-6-13(15)12(7-10)11-4-2-1-3-9(11)8-16/h1-8H |
InChI Key |
ICFCAPYTCHSNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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